Cas no 23800-57-9 (2-Pentene-1,5-dione,1,3,5-triphenyl-)

2-Pentene-1,5-dione,1,3,5-triphenyl- structure
23800-57-9 structure
Product Name:2-Pentene-1,5-dione,1,3,5-triphenyl-
CAS No:23800-57-9
MF:C23H18O2
MW:326.387826442719
CID:281567
PubChem ID:90979
Update Time:2025-07-16

2-Pentene-1,5-dione,1,3,5-triphenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentene-1,5-dione,1,3,5-triphenyl-
    • 1,3,5-triphenyl-2-Pentene-1,5-dione
    • 1,3,5-Triphenylpent-2-ene-1,5-dione
    • DTXSID2066933
    • 2-Pentene-1,5-dione, 1,3,5-triphenyl-
    • 1,3,5-triphenyl-2-penten-1,5-dione
    • DNFKLFZFLOSFFB-UHFFFAOYSA-N
    • 23800-57-9
    • Inchi: 1S/C23H18O2/c24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(25)20-14-8-3-9-15-20/h1-16H,17H2
    • InChI Key: DNFKLFZFLOSFFB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CC(=CC(C1C=CC=CC=1)=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 326.13074
  • Monoisotopic Mass: 326.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1A^2
  • XLogP3: 5.2

Experimental Properties

  • Density: 1.142
  • Boiling Point: 520.9°Cat760mmHg
  • Flash Point: 192°C
  • Refractive Index: 1.617
  • PSA: 34.14

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2-Pentene-1,5-dione,1,3,5-triphenyl- Related Literature

Additional information on 2-Pentene-1,5-dione,1,3,5-triphenyl-

2-Pentene-1,5-dione,1,3,5-triphenyl- (CAS No: 23800-57-9): A Comprehensive Overview in Modern Chemical Research

The compound 2-Pentene-1,5-dione,1,3,5-triphenyl- (CAS No: 23800-57-9) represents a fascinating molecule of significant interest in the realm of organic chemistry and pharmaceutical research. This trisubstituted pentene dione features a conjugated system with phenyl groups at the 1,3,5 positions, which imparts unique electronic and steric properties. The presence of such a structure makes it a valuable candidate for exploring novel synthetic pathways and functional applications.

From a structural perspective, the 1,3,5-triphenyl substitution pattern in 2-Pentene-1,5-dione creates a rigid framework that enhances stability while allowing for selective modifications. This architecture is particularly appealing in medicinal chemistry due to its ability to interact with biological targets through both hydrophobic and π-stacking interactions. Recent studies have highlighted its potential as a building block for more complex heterocyclic compounds, which are often key components in drug development.

In the context of modern chemical synthesis, this compound has been utilized in cross-coupling reactions to extend its molecular framework. For instance, palladium-catalyzed reactions have enabled the introduction of aryl or vinyl groups at strategic positions, expanding its utility in constructing pharmacophores. Such transformations align with the growing trend toward sustainable and efficient synthetic methodologies, which are critical for industrial-scale pharmaceutical production.

The electronic properties of 2-Pentene-1,5-dione, influenced by the conjugation with phenyl rings, make it an intriguing candidate for applications in materials science. Researchers have explored its behavior as an electron-deficient system in organic electronics, where it can serve as an acceptor material in dye-sensitized solar cells or as a component in organic semiconductors. The tunability of its energy levels through substituent effects offers a pathway to optimize device performance.

Biologically speaking, the triphenyl-substituted pentene dione has garnered attention for its potential bioactivity. Computational modeling studies suggest that such structures can mimic natural products or bioactive scaffolds by occupying specific binding pockets in enzymes or receptors. Preliminary experiments have shown promising interactions with certain metabolic enzymes, indicating a possible role in modulating biological pathways. Further investigation is warranted to fully elucidate its pharmacological profile.

The synthesis of 2-Pentene-1,5-dione, particularly with the 1,3,5-triphenyl configuration, presents both challenges and opportunities. Advanced techniques such as transition-metal catalysis and flow chemistry have been employed to achieve high yields and selectivity. These methods not only improve efficiency but also reduce waste generation—a key consideration in green chemistry initiatives. The development of scalable synthetic routes is essential for translating laboratory findings into practical applications.

As research progresses, the versatility of 2-Pentene-1,5-dione continues to emerge across multiple disciplines. Its role as an intermediate in fine chemical synthesis underscores its importance beyond mere academic curiosity. Collaborative efforts between chemists and biologists are likely to unlock new possibilities for this compound by integrating synthetic chemistry with computational biology and drug discovery platforms.

In conclusion,2-Pentene-1,5-dione, especially when configured as 1,3,5-triphenyl, stands as a testament to the ingenuity of modern chemical research. Its unique structure offers a rich ground for exploration in both material science and pharmaceuticals. By leveraging cutting-edge synthetic strategies and interdisciplinary approaches, this compound promises to contribute significantly to advancements in science and technology.

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